molecular formula C12H20O2 B15418190 1-Oxaspiro[5.7]tridecan-2-one CAS No. 120375-26-0

1-Oxaspiro[5.7]tridecan-2-one

Cat. No.: B15418190
CAS No.: 120375-26-0
M. Wt: 196.29 g/mol
InChI Key: ZOLLRNSGUHHWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[5.7]tridecan-2-one is a sophisticated spirocyclic chemical scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a unique structure where a lactone ring is orthogonally fused to a larger cycloheptane ring via a single spiro carbon atom, creating a three-dimensional framework that is valuable for exploring novel chemical space. Its primary research application is as a versatile building block for the development of new molecular entities. The embedded ketone and ether functionalities provide handles for further synthetic modification, enabling researchers to construct complex libraries of compounds for structure-activity relationship (SAR) studies. Spirocyclic structures analogous to this, particularly those incorporating oxygen and nitrogen heteroatoms, are frequently investigated for their potential biological activities in early-stage drug discovery. Related spiro[5.7]tridecane systems have been identified as key cores in compounds studied for various properties, highlighting the value of this structural motif. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120375-26-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-oxaspiro[5.7]tridecan-2-one

InChI

InChI=1S/C12H20O2/c13-11-7-6-10-12(14-11)8-4-2-1-3-5-9-12/h1-10H2

InChI Key

ZOLLRNSGUHHWAI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)CCCC(=O)O2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Spirocyclic Systems

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For 1-Oxaspiro[5.7]tridecan-2-one, the most prominent feature in its IR spectrum would be the carbonyl (C=O) stretching vibration of the lactone ring. This peak is typically strong and appears in the region of 1735-1750 cm⁻¹ for a saturated six-membered ring lactone. Additionally, the C-O-C stretching vibrations of the ester group would be expected to produce characteristic bands in the fingerprint region (approximately 1000-1300 cm⁻¹). The spectrum would also display C-H stretching vibrations from the cycloheptane (B1346806) and lactone rings around 2850-2960 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformational details. To perform this analysis, a suitable single crystal of this compound would be required. The resulting crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This would allow for the unambiguous assignment of the relative and absolute configuration of the spirocyclic center and any other stereocenters, as well as the preferred conformation of the cycloheptane and lactone rings.

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity assessment. For a compound like this compound, a typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The retention factor (Rf) value would depend on the specific solvent system used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. An analysis of this compound by GC-MS would provide its retention time, which is characteristic under specific chromatographic conditions (e.g., column type, temperature program). The mass spectrometer would then fragment the molecule, producing a unique mass spectrum. The molecular ion peak would correspond to the molecular weight of the compound, and the fragmentation pattern would offer structural information.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of less volatile or thermally sensitive compounds. For this compound, both normal-phase and reverse-phase HPLC could be employed. A typical system might use a silica-based column with a mobile phase of hexane and a polar modifier for normal-phase, or a C18 column with a water/acetonitrile or water/methanol gradient for reverse-phase. The retention time would be a key parameter for identification and purity assessment.

Theoretical and Computational Chemistry Studies of Spirocyclic Compounds

Conformational Analysis and Ring Dynamics of Spiro[5.7]tridecane Systems

The spirocyclic structure of 1-Oxaspiro[5.7]tridecan-2-one, featuring a six-membered lactone ring fused to an eight-membered carbocyclic ring via a shared spiro-carbon, results in a complex and flexible three-dimensional architecture. Conformational analysis is crucial for understanding this molecule's properties, as its shape dictates how it interacts with its environment.

The cyclohexane (B81311) ring of the spiro[5.7]tridecane system is expected to adopt various chair, boat, and twist-boat conformations. The eight-membered cyclooctane (B165968) ring is significantly more flexible, with a pseudo-rotation pathway connecting multiple low-energy conformations, such as the boat-chair and twist-chair-chair. The spiro-fusion introduces significant steric constraints, limiting the accessible conformations of both rings. The dynamics involve the interconversion between these stable forms, which can be investigated using techniques like NMR spectroscopy and computational modeling. nih.gov For instance, studies on other oxaspiro compounds have shown that the preferred orientation of substituents is heavily influenced by the steric and electronic effects within the rings. nih.gov The release of ring strain is often a significant driving force in the dynamics of such bicyclic systems. mdpi.com

Table 1: Hypothetical Relative Energies of Spiro[5.7]tridecane Conformers This table illustrates the type of data obtained from conformational analysis, showing hypothetical energy differences between possible shapes of the molecule. Lower energy indicates a more stable conformation.

Conformer Cyclohexane Ring Conformation Cyclooctane Ring Conformation Relative Energy (kcal/mol)
1 Chair Boat-Chair 0.00
2 Chair Twist-Chair 1.25
3 Twist-Boat Boat-Chair 3.50

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanics provides the foundation for understanding the electronic properties of molecules, which are central to their reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy and computational cost. For a molecule like this compound, DFT calculations are used to determine optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and a host of electronic properties. mdpi.com Studies on analogous spiro compounds frequently employ the B3LYP functional, which has proven effective for such organic systems. nih.gov These calculations can reveal details about bond lengths, bond angles, and the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to specific types of chemical reactions. mdpi.com

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. uci.edu Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy suggests greater reactivity as a nucleophile. youtube.com

LUMO: This is the innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests greater reactivity as an electrophile. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited electronically. nih.govnih.gov For spiro-based molecules, engineering the molecular structure to control the HOMO and LUMO distributions is a key strategy in materials science. rsc.org

Table 2: Representative Quantum Chemical Descriptors from DFT Calculations This table shows typical electronic properties calculated for a molecule using DFT. These values help predict chemical stability and reactivity.

Descriptor Value
Energy of HOMO -6.5 eV
Energy of LUMO +1.5 eV
HOMO-LUMO Gap (ΔE) 8.0 eV

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation calculates the forces on each atom and uses Newton's laws of motion to model their movements over time.

For a flexible molecule like this compound, MD simulations can map out the entire conformational landscape—the vast collection of shapes the molecule can adopt and the energy barriers between them. nih.gov By simulating the molecule for nanoseconds or even microseconds, researchers can observe how it folds, flexes, and transitions between different conformations. diva-portal.org This provides a dynamic picture of the ring systems' flexibility and identifies the most populated (lowest energy) conformational states. Such simulations are crucial for understanding how the molecule might interact with other molecules or biological targets, as it may not be the lowest-energy conformation that is active. chemrxiv.org

Table 3: Example Output Parameters from a Molecular Dynamics Simulation This table summarizes key metrics from an MD simulation, providing insight into the molecule's size, shape, and internal hydrogen bonding over time.

Parameter Description Average Value
Radius of Gyration (Rg) A measure of the molecule's compactness. 4.8 Å
Root Mean Square Deviation (RMSD) Measures the average deviation from a reference structure. 2.5 Å
Solvent Accessible Surface Area (SASA) The surface area of the molecule exposed to solvent. 350 Ų

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues (focused on theoretical modeling, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a mathematical relationship between the chemical structures of a series of compounds and a specific property. acs.orgiupac.org The "activity" in QSAR is not limited to biological activity; it can be any measurable property, such as solubility, reaction rate, or toxicity.

In a theoretical QSAR study of analogues of this compound, the first step would be to generate a set of related molecules by systematically modifying the parent structure. For each analogue, a large number of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., branching).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges). nih.gov

Physicochemical descriptors: Such as logP (lipophilicity) or molar refractivity.

Using statistical methods or machine learning, a mathematical model is built that correlates these descriptors with the property of interest. nih.govpleiades.online The goal is to create a predictive model where the activity of a new, unsynthesized analogue can be estimated based solely on its calculated descriptors. This approach is instrumental in rationally designing new molecules with desired properties.

Table 4: Example Molecular Descriptors for a QSAR Model This table lists a selection of theoretical descriptors that could be used to build a QSAR model for a series of spirocyclic compounds.

Descriptor Class Example Descriptor Description
Electronic HOMO-LUMO Gap Energy difference between frontier orbitals.
Topological Wiener Index A measure of molecular branching.
Geometrical Molecular Surface Area The total surface area of the molecule.
Physicochemical LogP A measure of the compound's lipophilicity.

Biological Activities and Mechanistic Investigations of 1 Oxaspiro 5.7 Tridecan 2 One Analogues

Anticancer and Cytotoxic Mechanisms in Cellular Models

Analogues of 1-Oxaspiro[5.7]tridecan-2-one, specifically those incorporating an azadiperoxide structure, have demonstrated notable efficacy against cancer cells. Their mechanisms of action are multifaceted, involving the induction of apoptosis, modulation of the cell cycle, and interactions with specific cellular pathways.

Induction of Apoptosis in Tumor Cell Lines (e.g., Jurkat, K562, U937, HL60) by Azadiperoxide Analogues

A synthesized azadiperoxide analogue, (3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid), has shown high cytotoxic activity against a panel of human tumor cell lines of hematological origin, including Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), U937 (histiocytic lymphoma), and HL60 (promyelocytic leukemia). nih.govresearchgate.netconsensus.app This compound was found to be a potent inducer of apoptosis. nih.govresearchgate.netconsensus.app

In a cytofluorimetric study using Annexin V-FITC and 7-AAD staining, treatment of p53-deficient Jurkat cells with this azadiperoxide analogue at a concentration of 1.33 µM for 24 hours led to a significant increase in the apoptotic cell population. nih.gov The study demonstrated that the compound effectively triggers programmed cell death in these cancer cells. nih.gov The cytotoxic effect of this analogue was reported to be over 90 times more potent than that of artemisinin (B1665778), a known antimalarial and anticancer agent. mdpi.com

Table 1: In vitro Cytotoxic Activity of (3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) on Tumor Cell Lines

Cell LineIC50 (µM)
Jurkat1.33 ± 0.07
K5621.54 ± 0.08
U9371.63 ± 0.08
HL601.71 ± 0.09

Data sourced from Makhmudiyarova, N.N., et al. (2023). nih.govresearchgate.netconsensus.app

Modulation of Cell Cycle Progression in Cancer Cells

Table 2: Cell Cycle Phase Distribution of Jurkat Cells Treated with an Azadiperoxide Analogue

Cell Cycle PhaseControl (%)Treated (1.33 µM) (%)
G0/G145.338.9
S39.833.1
G2/M14.928.0

Data represents the percentage of cells in each phase after 48 hours of incubation. Sourced from Makhmudiyarova, N.N., et al. (2023). nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

While the generation of reactive oxygen species (ROS) is a common mechanism of action for many anticancer agents containing peroxide bridges, and elevated ROS levels can induce cell death pathways, specific studies detailing the role of ROS and oxidative stress pathways for this compound analogues are not available in the reviewed scientific literature. nih.govitmedicalteam.plnyu.edu

Specific Molecular Targets and Signaling Pathways Affected in vitro

The precise molecular targets and specific signaling pathways affected by this compound analogues have not been fully elucidated in the available scientific literature. While the induction of apoptosis and cell cycle modulation suggest interference with key regulatory pathways in cancer cells, detailed mechanistic studies identifying direct protein targets or affected signaling cascades are currently lacking.

Antimicrobial Properties and Mechanisms of Action

The investigation into the antimicrobial properties of this compound analogues is an area with limited available data.

Antibacterial Activity Against Pathogenic Microorganisms (e.g., Escherichia coli, Bacillus subtilis)

There is no specific information available in the reviewed scientific literature regarding the antibacterial activity of this compound analogues against pathogenic microorganisms such as Escherichia coli and Bacillus subtilis. While other spirocyclic compounds have shown antimicrobial effects, dedicated studies on the specific analogues that are the subject of this article are not present in the current body of scientific publications. idosi.org

Antifungal Efficacy Against Fungal Strains (e.g., Aspergillus chrysogenium, Aspergillus fumigatus)

Spirocyclic compounds, including various lactones and their derivatives, have demonstrated notable antifungal properties. While specific studies on this compound are not extensively documented in publicly available research, the broader class of spiro-lactones and related structures shows significant activity against pathogenic fungi, including species of Aspergillus.

For instance, a class of spiro-heterocyclic γ-lactam analogs has been isolated from the fungus Aspergillus fumigatus itself, suggesting a role in fungal biology and potential for antifungal development. jmb.or.kr Furthermore, certain spirocyclic butenolide derivatives are reported to possess antifungal activity. researchgate.netresearchgate.net The immunosuppressive macrolide lactone, tacrolimus (B1663567) (FK506), extracted from Streptomyces tsukubaensis, exhibits potent in vitro efficacy against Aspergillus fumigatus by inhibiting the calcineurin signaling pathway, which is crucial for fungal stress response. nih.gov

A study on a new class of spiro pyrrolidines, which share the spirocyclic core, demonstrated their efficacy against four dermatophytic fungi. nih.gov These findings collectively suggest that the spirocyclic lactone framework is a promising scaffold for the development of novel antifungal agents. The antifungal potential of these compounds is often attributed to their ability to interfere with essential cellular processes in fungi.

Enzymatic Inhibition and Receptor Binding Studies (e.g., α-amylase inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia in type-2 diabetes. Analogues of this compound, specifically those containing lactone and spirocyclic motifs, have been investigated for their enzyme inhibitory potential.

A notable example is the study of glucopyranosylidene-spiro-thiohydantoin, which was identified as a mixed-noncompetitive inhibitor of human salivary α-amylase (HSA). nih.govresearchgate.net This indicates that the spiro-structure can effectively interact with the enzyme. Although not a lactone, its spirocyclic nature is key to its inhibitory action. nih.govresearchgate.net

Furthermore, research on bicyclic diterpenoid lactones isolated from Andrographis paniculata demonstrated significant α-amylase inhibitory activity. researchgate.net Two isolated compounds, 14-deoxyandrographolide (B149799) and andrographolide, exhibited IC50 values of 0.637 ± 0.003 and 0.761 ± 0.013 mg/mL, respectively. researchgate.net These findings underscore the potential of lactone-containing compounds in enzyme inhibition. The mechanism often involves the binding of the lactone or its derivatives to the active site or allosteric sites of the enzyme, thereby modulating its catalytic activity.

Table 1: α-Amylase Inhibitory Activity of Selected Lactone Compounds

CompoundSourceIC50 (mg/mL)
14-deoxyandrographolideAndrographis paniculata0.637 ± 0.003
AndrographolideAndrographis paniculata0.761 ± 0.013
Acarbose (Standard)-0.127 ± 0.013

Data sourced from Ajayi et al., 2021. researchgate.net

Phytotoxic Effects and Agricultural Relevance of Related Compounds

Compounds related to this compound, particularly sesquiterpene lactones, have been recognized for their phytotoxic properties, indicating their potential as natural herbicides. These compounds can interfere with the growth and development of various plant species, making them relevant for agricultural applications.

Sesquiterpene lactones, which are characterized by a 15-carbon skeleton and a γ-lactone group, are known to exhibit a range of biological activities, including phytotoxicity. nih.gov Their mechanism of action can involve the disruption of cell division, alteration of membrane permeability, and inhibition of essential enzymes in plants. The structural diversity of these natural products allows for a broad spectrum of activity against different weed species. The presence of the lactone ring is often crucial for their biological function.

The exploration of spirocyclic compounds in agriculture is expanding, with some derivatives being investigated for their herbicidal effects. The development of bioherbicides from natural sources like plants and fungi is a growing field, aiming to provide more environmentally benign alternatives to synthetic herbicides.

Insecticidal Properties Derived from Related Natural Products

The spirocyclic lactone motif is present in a number of natural products with significant insecticidal properties. These compounds offer a promising avenue for the development of new pest management agents.

Commercially available insecticides containing a spirocyclic butenolide scaffold are already in use, highlighting the agricultural importance of this class of compounds. researchgate.net Furthermore, spirocyclic carane (B1198266) lactones have been identified to possess insect-feeding deterrent activity. nih.gov The complex and rigid three-dimensional structure of spiro compounds can lead to specific interactions with insect receptors, resulting in toxicity or deterrence.

Macrocyclic lactones, such as ivermectin, which is derived from the fermentation of Streptomyces avermitilis, are well-known for their potent insecticidal and antiparasitic activities. mdpi.com Ivermectin acts by binding to glutamate-gated chloride channels in parasites, leading to cell hyperpolarization and death. mdpi.com While structurally more complex than this compound, these compounds demonstrate the powerful biological activity associated with the lactone ring within a larger cyclic framework.

Biosynthetic Pathways and Natural Occurrence of Spirocyclic Lactones and Ketones (e.g., in plants, fungi)

Spirocyclic lactones and ketones are a diverse group of natural products found in a wide range of organisms, particularly in plants and fungi. researchgate.netnih.govnih.gov Their unique structural features are a result of complex biosynthetic pathways.

In fungi, spirocyclic compounds are produced by a variety of species. For example, griseofulvin, an antifungal drug with a spirocyclic benzofuran structure, is isolated from Penicillium griseofulvum. nih.gov The structurally simplest naturally occurring spirocyclic lactone, longianone (1,7-dioxaspiro[4.4]nonane), was isolated from the higher fungus Xylaria longiana. nih.govelectronicsandbooks.com Fungal biosynthetic pathways often involve polyketide synthases (PKSs) and a series of tailoring enzymes like oxidases and cyclases that construct the complex spiro-fused ring systems. nih.gov For instance, the biosynthesis of the fungal metabolite oudenone is proposed to proceed through the enzymatic cyclization of an open-chain α-diketone precursor. researchgate.net

In the plant kingdom, spiro-flavonoids have been isolated from over 40 species across eight families, including Asparagaceae and Pinaceae. nih.gov Hyperolactones, which possess antiviral activity, are spirocyclic lactones found in the plant Hypericum chainens. nih.gov The biosynthesis of these compounds in plants is often intricate, involving multiple enzymatic steps to create the characteristic spiro center. Sesquiterpene lactones, another major class of plant-derived lactones, are synthesized from three isoprene units to form a 15-carbon skeleton which is then modified to include the lactone ring. nih.gov The natural occurrence of 2-tridecanone, a related ketone, has been reported in various plants like Pilocarpus microphyllus. nih.gov

The study of these biosynthetic pathways not only provides insight into the chemical ecology of these organisms but also offers opportunities for the biotechnological production of these valuable compounds. nih.gov

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes to Access Diverse Analogues

The development of efficient and versatile synthetic methodologies is paramount for exploring the chemical space around 1-Oxaspiro[5.7]tridecan-2-one. Future research should focus on creating a library of analogues with varied substituents on both the lactone and the cyclo-octane rings. Several modern synthetic strategies could be adapted and optimized for this purpose.

Asymmetric Synthesis : Given that biological activity is often stereospecific, the development of enantioselective synthetic routes is crucial. rsc.org Nickel-catalyzed intramolecular additions of lactone enolates to forge spirocyclic systems have shown promise for the enantioselective synthesis of α-spirocyclic lactones. acs.org

Electrochemical Synthesis : Electrochemical methods offer a green and efficient alternative to traditional synthesis. A novel electrochemical approach for the synthesis of spirolactones from α-tetralone derivatives using methanol as a C1 source has been described, highlighting the potential for environmentally friendly synthetic strategies. acs.org

Photochemical Dearomatization : Photoinduced dearomatization of biaryl compounds presents an innovative pathway to generate functionalized spirolactones. rsc.orgrsc.org This method could potentially be adapted to construct the this compound core.

Rearrangement Reactions : Diverse rearrangement reactions, such as the pinacol-pinacolone rearrangement, have been employed in the preparation of spiro compounds and could be explored for the synthesis of this compound analogues. wikipedia.org

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Asymmetric CatalysisUtilization of chiral catalysts (e.g., Nickel-based) to achieve high enantioselectivity.Access to stereochemically pure isomers for biological evaluation.
Electrochemical SynthesisEmploys electrical current to drive chemical reactions, often with milder conditions.Environmentally friendly, high functional group tolerance.
Photochemical DearomatizationUses light to induce the formation of the spirocyclic core from aromatic precursors.Access to complex structures from readily available starting materials.
Rearrangement ReactionsEmploys skeletal rearrangements to construct the spirocyclic framework.Can lead to novel and unexpected structural motifs.

Investigation of Unexplored Biological Targets and Pathways

Spiro-lactones are known to exhibit a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. nih.govresearchgate.net A key future research direction for this compound is the systematic screening of this compound and its analogues against a diverse panel of biological targets.

Antimicrobial Activity : Enantiomerically pure oxaspirolactones have demonstrated antimicrobial properties. researchgate.net Analogues of this compound could be screened against various bacterial and fungal strains, including drug-resistant pathogens.

Anticancer and Cytotoxic Activity : Many natural and synthetic terpenoid lactones are known for their cytotoxic and anticancer activities. researchgate.net The potential of this compound derivatives as anticancer agents could be investigated against a panel of cancer cell lines.

Anti-inflammatory Properties : A novel spirolactone with a spiro-2(5H)-furanone moiety was found to exhibit anti-inflammatory activity. researchgate.net Given the prevalence of inflammatory diseases, exploring the anti-inflammatory potential of this compound is a worthy endeavor.

Enzyme Inhibition : Spirolactones have been identified as inhibitors of various enzymes. For instance, beshanzuenones C and D, which are spirolactones, have shown significant inhibition of tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. researchgate.net

Rational Design of Spirocyclic Compounds with Enhanced Selectivity

The rigid, three-dimensional structure of spirocyclic compounds makes them attractive scaffolds for rational drug design. nih.govmdpi.com By strategically modifying the structure of this compound, it may be possible to enhance its selectivity for specific biological targets, thereby improving efficacy and reducing off-target effects.

Structure-Activity Relationship (SAR) Studies : A systematic synthesis of analogues and evaluation of their biological activity will be crucial for establishing SAR. This knowledge will guide the design of more potent and selective compounds. latrobe.edu.au

Conformational Restriction : The introduction of a rigid spirocyclic scaffold can replace rotatable bonds and lock the molecule in a bioactive conformation, which can lead to improved potency and selectivity. bldpharm.com

Modulation of Physicochemical Properties : The spirocyclic core can be used to fine-tune physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug development. nih.gov Computational modeling can aid in predicting these properties and guiding the design of analogues with improved pharmacokinetic profiles.

Key considerations for the rational design of this compound analogues are outlined in the table below.

Design StrategyObjectiveRationale
Stereochemical ControlEnhance target binding and selectivity.Biological targets are often chiral, leading to stereospecific interactions.
Substituent ModificationImprove potency and modulate physicochemical properties.Different functional groups can alter electronic and steric interactions with the target.
Ring Size VariationOptimize fit within the binding pocket of a target.The size and shape of the spirocyclic rings can influence binding affinity.

Application as Chemical Probes for Biological Systems

Fluorescent probes are invaluable tools for studying biological processes. Spirocyclic structures are integral to many xanthene-based fluorescent dyes. nih.gov The lactone moiety in this compound could potentially be engineered to act as a trigger for a fluorescent response.

Future research could focus on developing derivatives of this compound that can act as chemical probes. For example, the lactone ring could be designed to open upon interaction with a specific analyte or enzyme, leading to a change in fluorescence. Such probes could be used for:

Enzyme activity assays : Designing a probe that is a substrate for a specific enzyme.

Detection of small molecules : Creating a probe that selectively binds to a target molecule.

Targeted labeling of organelles and proteins : Modifying the probe with a targeting moiety to direct it to a specific cellular location.

Role in Materials Science and Polymer Chemistry

The unique structural features of spiro compounds also make them interesting candidates for applications in materials science. mdpi.com The incorporation of spirocyclic units into polymer backbones can significantly influence the properties of the resulting materials.

Photochromic Materials : Spiro-compounds, such as spirooxazines, are well-known for their photochromic properties, where they undergo a reversible color change upon exposure to light. scu.edu.au Investigating the photochromic potential of polymers incorporating this compound could lead to the development of novel smart materials.

High-Performance Polymers : The rigid and three-dimensional nature of the spirocyclic core could be exploited to create polymers with enhanced thermal stability, mechanical strength, and glass transition temperatures.

Development of Agrochemical Agents (e.g., Bioherbicides, Biopesticides)

Spiro derivatives have emerged as a promising class of compounds in the development of new pesticides, with some exhibiting insecticidal, fungicidal, and herbicidal activities. latrobe.edu.auresearchgate.netnih.gov Their unique modes of action can help in managing resistance to existing agrochemicals. latrobe.edu.au

Insecticidal Activity : Some spiro compounds act by inhibiting lipid biosynthesis in insects. researchgate.net Screening this compound and its analogues for insecticidal activity against major agricultural pests could lead to the discovery of new pest control agents.

Herbicidal Activity : The development of herbicides with new modes of action is crucial for combating herbicide-resistant weeds. awsjournal.org Natural compounds often serve as inspiration for new herbicides. The structural novelty of this compound makes it a candidate for screening for herbicidal activity.

Fungicidal Activity : Spiro compounds have also been investigated for their fungicidal properties. nih.gov Given the significant crop losses caused by fungal pathogens, exploring the antifungal potential of this compound derivatives is a valuable research avenue.

Q & A

Q. What spectroscopic techniques are essential for confirming the structure of 1-Oxaspiro[5.7]tridecan-2-one?

To validate the molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy , and high-resolution mass spectrometry (HRMS) . NMR identifies proton and carbon environments, IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and HRMS verifies the molecular formula. Cross-referencing experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts) enhances reliability .

Q. How should researchers design a synthetic pathway for this compound?

Begin with retrosynthetic analysis to identify feasible precursors, such as ketones or spirocyclic intermediates. Optimize reaction conditions (solvent polarity, temperature, catalysts) using Design of Experiments (DoE) principles. For example, cyclization reactions under acidic or basic conditions may yield the spirocyclic core. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates at each step .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

Challenges include low solubility in common solvents and byproduct contamination. Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar aprotic solvents. Analytical HPLC with UV detection can assess purity (>95% by area normalization). For persistent impurities, consider derivatization or preparative HPLC .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

Use density functional theory (DFT) to model transition states and activation energies for reactions like ring-opening or nucleophilic additions. Software such as Gaussian or ORCA can simulate electronic properties (e.g., frontier molecular orbitals) to identify reactive sites. Validate predictions with kinetic studies (e.g., Arrhenius plots) and isotopic labeling experiments .

Q. What strategies resolve contradictions in reported biological activity data for spirocyclic compounds like this compound?

Conduct meta-analysis of existing literature to identify variables such as assay conditions (pH, temperature) or cell lines used. Reproduce key studies under standardized protocols, and apply multivariate statistical analysis (e.g., principal component analysis) to isolate confounding factors. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can researchers optimize the enantioselective synthesis of this compound?

Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) in asymmetric cyclization reactions. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For mechanistic insights, use kinetic resolution studies and isotopic tracer experiments to elucidate stereochemical pathways .

Q. What methodologies assess the environmental stability of this compound in aqueous systems?

Perform hydrolysis studies under varying pH and temperature conditions, analyzing degradation products via LC-MS. Use quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation. For real-world relevance, simulate environmental matrices (e.g., soil/water systems) and apply mass balance calculations .

Methodological Guidance

  • Experimental Design : Use response surface methodology (RSM) to optimize reaction yields, incorporating factors like catalyst loading and solvent ratios. Include negative controls and triplicate runs to ensure reproducibility .
  • Data Validation : Cross-check spectral data with published reference libraries (e.g., SciFinder, PubChem). For novel compounds, confirm crystallinity via X-ray diffraction .
  • Statistical Reporting : Apply Grubbs’ test to identify outliers in quantitative data. Report uncertainties (e.g., ±SD) and use ANOVA for multi-group comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.